Perphenazine maleate

Description

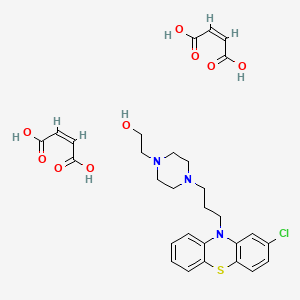

Structure

3D Structure of Parent

Properties

CAS No. |

3534-08-5 |

|---|---|

Molecular Formula |

C29H34ClN3O9S |

Molecular Weight |

636.1 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol |

InChI |

InChI=1S/C21H26ClN3OS.2C4H4O4/c22-17-6-7-21-19(16-17)25(18-4-1-2-5-20(18)27-21)9-3-8-23-10-12-24(13-11-23)14-15-26;2*5-3(6)1-2-4(7)8/h1-2,4-7,16,26H,3,8-15H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |

InChI Key |

HYYMPXVEPSKZOU-SPIKMXEPSA-N |

SMILES |

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

Isomeric SMILES |

C1N(CCN(C1)CCO)CCCN2C3=C(SC4=CC=CC=C24)C=CC(=C3)Cl.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

Other CAS No. |

5352-90-9 |

Origin of Product |

United States |

Historical Evolution of Perphenazine Maleate Research Paradigms

Early Research into Phenothiazine (B1677639) Derivatives and Precursors

The story of perphenazine (B1679617) is intrinsically linked to the broader history of phenothiazine and its derivatives. The parent compound, 10H-phenothiazine, was first synthesized in 1883 by August Bernthsen through the reaction of diphenylamine (B1679370) with sulfur. nih.govwikipedia.org Even before this, in 1876, Heinrich Caro had synthesized a phenothiazine derivative, methylene (B1212753) blue, which initially found use as a textile dye. nih.govpatsnap.com

The scientific community soon recognized the bioactive potential of these compounds. Paul Ehrlich, a pioneer in chemotherapy and cell staining, utilized methylene blue in the late 19th century for his groundbreaking work on cell types and explored its properties as an antimalarial agent. nih.govpatsnap.com For several decades, however, research into phenothiazine derivatives saw limited progress. It was not until the 1930s and 1940s that interest was fully rekindled. During this period, phenothiazine itself was introduced as an insecticide in 1935 and later as an anthelmintic for livestock. nih.govwikipedia.org

A pivotal shift occurred in the 1940s at the Rhône-Poulenc laboratories in Paris, under the direction of Paul Charpentier. wikipedia.orgpatsnap.com This research group systematically synthesized and investigated a series of phenothiazine derivatives. Their work led to the creation of promethazine, a compound that, while lacking antimicrobial effects, demonstrated significant antihistaminic and sedative properties. wikipedia.orgpatsnap.com This discovery was a crucial stepping stone, moving the focus of phenothiazine research firmly into the realm of pharmacology and therapeutics. This era culminated in the synthesis of chlorpromazine (B137089) in the late 1940s, a compound that would revolutionize psychiatry and pave the way for the development of a new generation of neuroleptic drugs, including perphenazine. wikipedia.orgnih.gov

Table 1: Key Milestones in Early Phenothiazine Research

| Year | Discovery/Event | Key Figure/Institution | Significance |

| 1876 | Synthesis of Methylene Blue | Heinrich Caro (BASF) | First synthesis of a phenothiazine derivative. nih.govpatsnap.com |

| 1883 | Synthesis of Phenothiazine | August Bernthsen | Synthesis of the parent compound of the phenothiazine class. nih.gov |

| 1890s | Methylene Blue used for Malaria | Paul Ehrlich | Early exploration of the therapeutic potential of phenothiazine derivatives. nih.gov |

| 1940s | Synthesis of Promethazine | Paul Charpentier (Rhône-Poulenc) | Discovery of antihistaminic and sedative properties, shifting research focus to pharmacology. wikipedia.orgpatsnap.com |

| Late 1940s | Synthesis of Chlorpromazine | Rhône-Poulenc | Heralded the modern era of psychopharmacology. wikipedia.orgnih.gov |

Foundational Discoveries Leading to Perphenazine Maleate (B1232345) Synthesis and Initial Characterization

Following the groundbreaking success of chlorpromazine, the 1950s witnessed a surge in research to develop more potent and refined phenothiazine derivatives. Perphenazine emerged from this intensive period of medicinal chemistry. It was first formulated in the 1950s and received its initial approval in the United States in 1957. nih.govpatsnap.com

Chemically, perphenazine is classified as a piperazinyl phenothiazine. wikipedia.org Its structure is distinguished by a phenothiazine tricycle with a chloro substituent at the 2-position and a 3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl group attached to the nitrogen at position 10. nih.gov The synthesis of perphenazine involves the alkylation of 2-chlorophenothiazine (B30676) with a suitable piperazine-containing side chain. drugbank.com The maleate salt is formed by reacting the perphenazine base with maleic acid, a common practice to improve the stability and solubility of pharmaceutical compounds.

Initial characterization of perphenazine identified it as a potent typical, or first-generation, antipsychotic. patsnap.com Pharmacological studies quickly established its primary mechanism of action as a dopamine (B1211576) D2 receptor antagonist. patsnap.comnih.gov This blockade of dopamine receptors in the brain's mesolimbic pathway was hypothesized to be responsible for its antipsychotic effects. patsnap.com Compared to its predecessor chlorpromazine, perphenazine was found to be significantly more potent on a milligram-for-milligram basis. wikipedia.org Its initial characterization also noted its antiemetic properties, attributed to the same dopamine receptor blockade in the chemoreceptor trigger zone of the medulla. nih.gov

Table 2: Chemical and Initial Pharmacological Profile of Perphenazine

| Property | Description |

| Chemical Name | 2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol nih.gov |

| Chemical Class | Piperazinyl Phenothiazine wikipedia.org |

| Year of First Approval (US) | 1957 nih.gov |

| Primary Mechanism of Action | Dopamine D2 Receptor Antagonist patsnap.com |

| Initial Therapeutic Indications | Antipsychotic, Antiemetic nih.gov |

Shifting Research Focuses and Methodological Advancements Over Decades

The research trajectory of perphenazine maleate has evolved significantly since its introduction. Early clinical studies in the late 1950s and 1960s were primarily observational, focusing on its efficacy in managing psychosis. pacific.edu These initial trials, while foundational, often lacked the rigorous methodological standards of today, such as robust randomization, blinding, and control groups. nih.govpacific.edu

The 1970s and 1980s saw a shift towards more sophisticated pharmacological research. The development of radioligand binding assays allowed for a more precise quantification of perphenazine's affinity for various neurotransmitter receptors. cambridge.org These studies confirmed its high affinity for the D2 receptor but also revealed interactions with other receptors, including serotonin (B10506), alpha-adrenergic, and histamine (B1213489) receptors, which helped to explain its broad pharmacological profile. patsnap.comnih.gov During this time, research also began to focus on the pharmacokinetics of perphenazine, including the development of long-acting injectable depot formulations (enanthate and decanoate) to improve treatment adherence. nih.gov

More recently, research has taken new directions. The landmark Clinical Antipsychotic Trials of Intervention Effectiveness (CATIE) study, initiated by the National Institute of Mental Health, used perphenazine as a representative first-generation antipsychotic to compare against newer, second-generation agents. psychiatryonline.orgnih.gov This large-scale, pragmatic trial represented a significant methodological advancement, focusing on long-term effectiveness in real-world settings. psychiatryonline.org

In the 21st century, research has also explored novel applications and formulations for perphenazine. For instance, some studies have investigated its potential as a repurposed drug, with in-vitro and animal model studies suggesting potential anti-leukemic activity by activating the PP2A enzyme. Furthermore, advancements in drug delivery have led to research on novel formulations like solid lipid nanoparticles to potentially enhance its oral bioavailability. nih.gov

Identified Gaps and Limitations in Historical Research Documentation

Another limitation is the historical lack of focus on certain patient populations and outcomes. For example, the long-term effects on cognitive function and quality of life were not primary endpoints in early research. The CATIE study attempted to address some of these gaps but was itself limited by a high dropout rate and a study duration that was insufficient to capture very long-term outcomes. psychiatryonline.org Furthermore, the CATIE trial excluded patients with pre-existing tardive dyskinesia from the perphenazine arm, limiting the generalizability of its findings to this specific patient group. nih.gov

The evolution of diagnostic criteria and outcome measures over the decades also presents a challenge when comparing historical research with contemporary studies. The definition of a clinically significant response has changed, and early studies often relied on less standardized, global impression scales. nih.gov A major unresolved issue in the broader field of antipsychotic research is the significant increase in the placebo response rate observed in clinical trials over the decades, which complicates the interpretation of efficacy data from both old and new studies. psychiatryonline.orgnih.gov This makes it challenging to synthesize a clear and consistent picture of perphenazine's precise therapeutic effects from the cumulative historical record.

Synthetic Chemistry and Structural Modifications for Research

Chemical Synthetic Routes for Perphenazine (B1679617) and its Maleate (B1232345) Salt

The synthesis of perphenazine is a multi-step process that involves the creation of a phenothiazine (B1677639) core followed by the attachment of a piperazine-containing side chain. The subsequent formation of the maleate salt is a standard acid-base reaction designed to improve the compound's stability and solubility.

The synthesis of the perphenazine base typically begins with the preparation of 2-chlorophenothiazine (B30676), which serves as a crucial intermediate. chemrxiv.org The subsequent key step is the N-alkylation of the 2-chlorophenothiazine with a pre-synthesized side chain.

Side-Chain Synthesis: The side chain, N-(2-hydroxyethyl)-N'-(3-chloropropyl)piperazine, is synthesized first. A common method involves reacting N-(2-hydroxyethyl)piperazine with 1-bromo-3-chloropropane. google.com

Condensation Reaction: The core of the perphenazine synthesis is the condensation of 2-chlorophenothiazine with the synthesized side chain. This reaction is typically carried out in the presence of a strong base, such as sodium amide, in a high-boiling point solvent like xylene or toluene (B28343). The base deprotonates the nitrogen of the phenothiazine ring, creating a nucleophile that then displaces the chlorine atom on the propyl side chain.

A patented method describes the process as follows:

Side Chain Synthesis: N-(2-hydroxyethyl)piperazine is reacted with 1,3-bromo-chloropropane in a solvent mixture of toluene and dimethylbenzene. google.com

Condensation: The resulting side chain is then condensed with 2-chlorophenothiazine. google.com

Work-up and Purification: The reaction mixture undergoes a series of washes with acid and base, followed by hot water washes, before the crude product is crystallized. google.com

Formation of Perphenazine Maleate: To form the maleate salt, the synthesized perphenazine base is reacted with maleic acid in an appropriate solvent, typically an ester like ethyl acetate. The perphenazine base and maleic acid are dissolved (often with heating), and upon cooling, the this compound salt precipitates out of the solution and can be collected by filtration. worldwidejournals.com

Table 1: Key Reactants and Intermediates in Perphenazine Synthesis

| Compound Name | Role in Synthesis | Reference |

| 2-Chlorophenothiazine | Core structural intermediate | chemrxiv.org |

| N-(2-hydroxyethyl)piperazine | Starting material for the side chain | google.com |

| 1-Bromo-3-chloropropane | Alkylating agent for side chain synthesis | google.com |

| Maleic Acid | Counter-ion for salt formation | worldwidejournals.com |

Optimizing the synthesis of perphenazine focuses on improving reaction efficiency, increasing yield, and ensuring high purity of the final product.

Purification Techniques: Purity is paramount, and several steps are employed to refine the crude product.

Washing: The condensation product is subjected to a series of washes, including an initial water wash, followed by acid washing (pickling) and alkali cleaning to remove unreacted starting materials and by-products. google.com

Crystallization: Recrystallization is a critical step for purification. A common method involves dissolving the crude product in acetone (B3395972) with activated carbon (to remove colored impurities) and then allowing the perphenazine to crystallize upon cooling. google.com

Drying: The final drying process has also been optimized, with modern methods reducing the drying time from 4 hours to 2 hours. google.com

Statistical Optimization: For complex processes, statistical methods like the Box-Behnken design or Response Surface Methodology (RSM) can be employed. scielo.brnih.govresearchgate.net These methods allow for the systematic variation of multiple factors (e.g., reactant ratios, temperature, reaction time) to identify the optimal conditions for achieving the highest yield and purity with the minimum number of experiments.

Table 2: Comparison of Traditional vs. Optimized Perphenazine Synthesis

| Parameter | Traditional Method | Optimized Method | Reference |

| Reaction Time | 6 hours | 4 hours | google.com |

| Overall Yield | ~21% | >40% | google.com |

| Solvent | Toluene | Toluene and Dimethylbenzene mixture | google.com |

| Drying Time | 4 hours | 2 hours | google.com |

Elucidation of Reaction Pathways and Conditions

Synthesis and Characterization of Perphenazine Derivatives for Research Purposes

Structural modifications of perphenazine are undertaken to investigate structure-activity relationships, alter pharmacokinetic properties, or explore novel therapeutic mechanisms.

Oxidation of the heteroatoms (nitrogen and sulfur) in the phenothiazine ring system is a common modification. These oxides are often metabolites of the parent drug but can also be synthesized for research into their biological activity. chemrxiv.orgmdpi.com

S-Oxides (Sulfoxides and Sulfones): The sulfur atom in the phenothiazine ring can be oxidized to form a sulfoxide (B87167) (S-oxide) or a sulfone (S,S-dioxide).

Chemical Synthesis: Common oxidizing agents include hydrogen peroxide, aqueous nitrous acid, or nitric oxide. chemrxiv.orgmdpi.comdtic.mil For example, phenothiazine-5-oxide can be prepared using hydrogen peroxide in the presence of alcoholic potassium hydroxide. dtic.mil Stronger oxidation, such as with calcium permanganate, can yield the phenothiazine-5-dioxide (sulfone). dtic.mil

Electrochemical Synthesis: An alternative, controlled method is electrochemical oxidation, which can be fine-tuned to selectively produce either the S-oxide or the S,S-dioxide metabolites on a multi-milligram scale. chemrxiv.orgmdpi.com

N-Oxides: The nitrogen atoms, particularly the tertiary amine in the piperazine (B1678402) ring of the side chain, can also be oxidized.

Synthesis: N-oxides of phenothiazine drugs can be synthesized by oxidizing the specific nitrogen atom in the N-10 side chain using an oxidant like 3-chloroperoxybenzoic acid. nih.gov Depending on the stoichiometry of the oxidant, it is possible to form dioxides and even trioxides (e.g., N1',N4',S-trioxide). nih.gov

These oxidized derivatives are characterized using standard spectroscopic methods to confirm their structure.

BL-1020 is an ester conjugate of perphenazine and gamma-aminobutyric acid (GABA), designed as a novel antipsychotic agent. sponser.co.ilwikipedia.org Its synthesis involves creating an ester linkage and subsequent salt formation.

Synthesis of the Ester (BL-1020 base):

Protection of GABA: The amino group of GABA is first protected, commonly using a tert-butoxycarbonyl (Boc) group to form N-Boc-GABA. sponser.co.il

Coupling Reaction: A mixture of N-Boc-GABA and a coupling agent, such as carbonyldiimidazole, is prepared in a solvent like dimethylformamide (DMF). Perphenazine is then added to this mixture. sponser.co.il

Ester Formation: The reaction is heated (e.g., at 90°C for 24 hours) to facilitate the esterification between the carboxylic acid of the protected GABA and the primary alcohol of perphenazine, yielding the Boc-protected derivative of BL-1020. sponser.co.il

Deprotection: The Boc protecting group is removed under acidic conditions, for example, by using hydrochloric acid in ethyl acetate, to yield the perphenazine 4-aminobutyrate base. sponser.co.il

Synthesis of the Trimesylate Salt: The trimesylate salt of BL-1020 is often prepared in situ in a single-step synthesis that combines deprotection and salt formation (salification). google.comgoogle.comwipo.int

The N-protected perphenazine 4-aminobutyrate is reacted directly with methanesulfonic acid (MSA) in a suitable solvent. google.comgoogle.com The acid serves to both cleave the protecting group and form the trimesylate salt.

The choice of solvent, such as acetonitrile (B52724) or a mixture of acetonitrile and butyl acetate, can influence the specific crystalline form of the final salt product. google.com

To improve the physicochemical properties of perphenazine, such as its solubility and dissolution rate, researchers have prepared novel salts using dicarboxylic acids like fumaric acid. researchgate.netrsc.orgresearchgate.net

Synthesis: The preparation of perphenazine-fumaric acid salts is typically achieved through a solvent evaporation method. rsc.orgrsc.org

Perphenazine and fumaric acid are dissolved in specific molar ratios (e.g., 2:1 or 1:2) in a suitable solvent system, such as a mixture of ethanol (B145695) and water, with stirring. researchgate.netrsc.org

The resulting clear solution is allowed to cool to room temperature.

The solvent is then allowed to evaporate slowly, leading to the crystallization of the perphenazine-fumaric acid salt. researchgate.netrsc.org

Characterization: These new solid forms are extensively characterized to confirm their structure and properties. Techniques include:

Differential Scanning Calorimetry (DSC)

Powder X-ray Diffraction (XRPD)

Fourier Transform Infrared Spectroscopy (FT-IR)

Single-Crystal X-ray Diffraction (SCXRD) researchgate.netrsc.orgrsc.org

Studies have shown that these binary salt systems can exhibit improved solubility and a faster intrinsic dissolution rate compared to the perphenazine base, which is particularly beneficial at neutral pH. rsc.orgresearchgate.net

Perphenazine 4-Aminobutyrate Trimesylate (e.g., BL-1020, CYP-1020) Synthesis

Structural Activity Relationship (SAR) Studies via Chemical Modification

The therapeutic efficacy of perphenazine, a member of the phenothiazine class of compounds, is intrinsically linked to its specific chemical structure. Structure-Activity Relationship (SAR) studies reveal that even minor modifications to the phenothiazine nucleus or its side chains can significantly alter its pharmacological profile. These studies are crucial in research for understanding receptor interactions and designing novel compounds with potentially improved properties.

The antipsychotic activity of phenothiazines is largely attributed to their ability to block dopamine (B1211576) receptors, particularly the D2 subtype, in the brain. The key to this interaction is the three-dimensional conformation of the phenothiazine molecule, which allows it to mimic the structure of dopamine. nih.gov SAR studies have elucidated several key structural features that govern this activity:

The N-propylpiperazine Side Chain : The length and composition of the side chain at the N10 position of the phenothiazine ring are critical. A three-carbon (propyl) chain separating the two nitrogen atoms is optimal for neuroleptic activity. The presence of a piperazine ring in this side chain, as seen in perphenazine, generally confers higher potency compared to simpler alkylamino side chains found in drugs like promazine. nih.gov

Substitution at the C2 Position : The nature and position of the substituent on the phenothiazine ring system are paramount. A substituent at the C2 position is essential for high potency. Perphenazine features a chlorine atom at this position. Research comparing chloro-derivatives with trifluoromethyl-derivatives (like fluphenazine) shows that the electron-withdrawing trifluoromethyl group typically results in greater neuroleptic potency. nih.govcore.ac.uk

The Hydroxyethyl (B10761427) Group : The terminal group on the piperazine side chain also modulates activity. Perphenazine contains a hydroxyethyl group. This feature is associated with an increase in potency when compared to analogous compounds with a simple methyl group (like prochlorperazine) or no substitution at that position. nih.govcore.ac.uk It is believed that this hydroxyl group may participate in additional hydrogen bonding at the receptor site, enhancing the binding affinity. nih.gov

Chemical modifications based on these principles are a cornerstone of medicinal chemistry research involving phenothiazines. For instance, modifying the terminal hydroxyl group can extend the drug's duration of action. creative-diagnostics.com The interplay between these structural elements dictates the molecule's fit into the dopamine receptor, with the relative potency of related phenothiazines ranked as follows: fluphenazine (B1673473) > trifluoperazine (B1681574) > perphenazine > prochlorperazine (B1679090). core.ac.uk

| Compound | C2-Substituent | N10-Side Chain | Relative Potency Contribution |

|---|---|---|---|

| Perphenazine | -Cl (Chlorine) | -propyl-piperazine-ethanol | High |

| Prochlorperazine | -Cl (Chlorine) | -propyl-piperazine-methyl | Lower than Perphenazine (lacks terminal -OH) |

| Fluphenazine | -CF3 (Trifluoromethyl) | -propyl-piperazine-ethanol | Higher than Perphenazine (more electron-withdrawing C2 group) |

| Trifluoperazine | -CF3 (Trifluoromethyl) | -propyl-piperazine-methyl | Higher than Prochlorperazine, comparable to Perphenazine |

Impurity Profiling and Degradation Product Identification in Research Batches

The chemical stability of this compound is a critical parameter in pharmaceutical research and development. Impurity profiling involves the identification and characterization of any unwanted chemicals in the drug substance. These can arise during synthesis (process impurities) or during storage and handling (degradation products). Forced degradation studies, where the compound is exposed to stress conditions like light, heat, oxidation, and acid/base hydrolysis, are essential for identifying potential degradants. core.ac.uk For perphenazine and related phenothiazines, several key impurities and degradation products have been identified in research batches. researchgate.net

Common process-related impurities can include starting materials, intermediates, and by-products from side reactions. Degradation products, on the other hand, result from the chemical breakdown of the perphenazine molecule itself. The primary degradation pathways for perphenazine are photo-degradation and oxidation. researchgate.net

| Impurity Name | CAS Number | Molecular Formula | Type |

|---|---|---|---|

| Perphenazine Impurity 2 (Perphenazine Sulfoxide) | 10078-25-8 | C21H26ClN3O2S | Degradation (Oxidative) |

| Perphenazine Impurity 3 | 803615-00-1 | C21H26ClN3O2S | Process/Degradation |

| Perphenazine Impurity 5 | 1254074-26-4 | C21H26ClN3O3S | Degradation (Oxidative) |

| 2-[4-(3-phenothiazin-10-yl-propyl)-piperazino]-ethanol | Not Available | C21H27N3OS | Degradation (Photolytic) |

Table data sourced from commercial suppliers of pharmaceutical reference standards. aozeal.com

Photo-degradation Pathways

Perphenazine, like many phenothiazines, is susceptible to degradation upon exposure to light, particularly UV radiation. nih.gov The primary photo-degradation pathway involves the cleavage of the carbon-chlorine bond at the C2 position of the phenothiazine ring, a reaction known as dechlorination. researchgate.netnih.gov

Research studies have identified specific photoproducts formed when perphenazine is exposed to light. researchgate.netnih.gov

Dechlorination : In a solution of propylene (B89431) glycol, exposure to light leads to the formation of dechlorinated products. One major product was identified as 2-[4-(3-phenothiazin-10-yl-propyl)-piperazino]-ethanol. researchgate.netnih.gov This indicates the chlorine atom is removed, but the rest of the molecule remains intact.

Solvent Interaction : Another photolysis product observed suggested not only dechlorination but also an interaction with the propylene glycol solvent, highlighting the importance of the formulation matrix in stability studies. researchgate.net

Oxidation of Dechloro-derivative : Further degradation can occur where the dechlorinated intermediate undergoes subsequent oxidation, particularly sulfoxidation. core.ac.uk

The photosensitivity of phenothiazines is a significant consideration for packaging and storage. Studies on the related compound prochlorperazine have shown that using amber glass, which blocks UV light, can effectively retard the rate of photo-degradation. core.ac.uk

Oxidative Degradation Mechanisms

Oxidation is a major chemical degradation pathway for perphenazine, both in the solid state and in solution. researchgate.netcore.ac.uk The sulfur atom in the central ring of the phenothiazine structure is particularly susceptible to oxidation.

Sulfoxidation : The principal oxidative degradation product of perphenazine is Perphenazine Sulfoxide. researchgate.netnih.gov This occurs when the sulfur atom in the phenothiazine ring is oxidized to a sulfoxide (S=O) group. This transformation can be induced by atmospheric oxygen or by oxidizing agents, such as hydrogen peroxide. researchgate.netchemrxiv.org The formation of the sulfoxide metabolite is also a primary pathway in the in vivo metabolism of perphenazine. nih.govdrugbank.com

N-Oxidation : The nitrogen atoms in the piperazine side chain can also be sites for oxidation, leading to the formation of N-oxide derivatives, although this is generally considered a less predominant pathway than sulfoxidation for phenothiazines. core.ac.uk

Further Oxidation : Under more strenuous oxidative conditions, the sulfoxide can be further oxidized to form a sulfone (SO2) derivative. core.ac.uk

These oxidative reactions result in a loss of the active pharmaceutical ingredient and the formation of degradants that lack the therapeutic activity of the parent compound. core.ac.uk Therefore, controlling exposure to oxygen and pro-oxidant agents is crucial during the manufacturing and storage of research batches.

Advanced Analytical Characterization in Perphenazine Maleate Research

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic techniques are crucial for determining the molecular structure and measuring the amount of perphenazine (B1679617) maleate (B1232345).

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a definitive method for identifying the functional groups within the perphenazine maleate molecule. The FTIR spectrum of perphenazine displays characteristic absorption bands that correspond to its unique structural components. These include stretching vibrations for C-H in the aromatic and aliphatic parts, C=C in the aromatic system, and C-N and C-S in the phenothiazine (B1677639) ring. The maleate salt form also shows specific peaks from its carboxylate groups. Comparing a sample's FTIR spectrum with a reference standard confirms the identity of this compound. shd-pub.org.rsresearchgate.net Medicated jellies containing perphenazine also show characteristic bands, though some may be masked by other components. shd-pub.org.rs

Table 1: Characteristic FTIR Peaks for Perphenazine

| Wavenumber (cm⁻¹) | Vibrational Assignment |

|---|---|

| ~2930 | C-H stretch (aliphatic) |

| ~1566 | C=C stretch (aromatic) |

| ~1455 | C-H bend (aliphatic) |

| 1200–1000 | C-N stretch (tertiary amine) |

| ~750 | C-Cl stretch |

Source: shd-pub.org.rs

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a standard and effective method for the quantitative determination of this compound. jpsbr.org The phenothiazine ring system contains chromophores that absorb light in the UV-Vis spectrum at specific wavelengths. nihs.go.jp Perphenazine in methanol (B129727) shows a maximum absorbance (λmax) at approximately 254.80 nm. jpsbr.org By dissolving a sample in a suitable solvent and measuring its absorbance at λmax, the concentration can be accurately determined based on the Beer-Lambert law. nihs.go.jp Derivative spectrophotometry, including first and second derivative spectra, can also be employed for enhanced specificity and to resolve overlapping signals. jpsbr.org For instance, the first derivative spectrum of perphenazine in methanol shows a maximum amplitude at 261.40 nm, while the second derivative has a maximum negative valley at 256.80 nm. jpsbr.org

Table 2: UV-Vis Spectroscopic Data for Perphenazine Analysis

| Analytical Method | Wavelength (nm) | Solvent |

|---|---|---|

| Zero-Order UV Spec | 254.80 | Methanol |

| First-Order Derivative | 261.40 | Methanol |

| Second-Order Derivative | 256.80 | Methanol |

Source: jpsbr.org

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are vital for separating this compound from potential impurities and for its precise quantification, particularly in complex mixtures.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) offers faster and more efficient separations compared to conventional HPLC. A UPLC-MS/MS method has been developed for the simultaneous detection of several traditional antipsychotics, including perphenazine, in serum and plasma. researchgate.netnih.gov This method uses a UPLC HSS T3 column and a linear gradient of acetonitrile (B52724) and water with 0.1% formic acid. nih.gov The short run-time of 1.8 minutes per injection significantly reduces analysis time. nih.gov

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, versatile, and cost-effective technique for the analysis of pharmaceuticals. A stability-indicating High-Performance Thin-Layer Chromatography (HPTLC) method has been developed and validated for the estimation of perphenazine in tablet dosage forms. humanjournals.com The method uses pre-coated silica (B1680970) gel 60 GF254 plates as the stationary phase and a mixture of toluene (B28343), ethyl acetate, and methanol as the mobile phase. humanjournals.com Densitometric evaluation is performed at 258 nm. humanjournals.com This method is linear over a concentration range of 200-1200 ng per band and has been successfully applied to the analysis of tablets. humanjournals.com

Another study investigated the chromatographic behavior of nine antipsychotic drugs, including perphenazine, using reversed-phase TLC (RP-TLC). researchgate.net This research utilized C18-bonded silica gel and diol-bonded phases with methanol-water and tetrahydrofuran-water mobile phases to study the lipophilicity of these compounds. researchgate.net

Table 3: HPTLC Method for Perphenazine Analysis

| Parameter | Details | Reference |

|---|---|---|

| Stationary Phase | Pre-coated silica gel 60 GF254 plates | humanjournals.com |

| Mobile Phase | Toluene: Ethyl acetate: Methanol (5: 3: 2, v/v/v) | humanjournals.com |

| Detection Wavelength | 258 nm | humanjournals.com |

| Retention Factor (Rf) | 0.33 ± 0.07 | humanjournals.com |

| Linearity Range | 200-1200 ng band-1 | humanjournals.com |

Gas Chromatography (GC) for Kinetic Studies

Gas Chromatography (GC) is a valuable tool for kinetic studies of drugs like perphenazine. A GC method was employed to study the kinetics of perphenazine and its sulfoxide (B87167) metabolite in human subjects. nih.gov This research provided insights into the terminal half-life and systemic clearance of perphenazine. nih.gov Another study developed and validated a GC-mass spectrometric method for the quantitative determination of perphenazine in rabbit plasma, which is particularly useful for studies involving alternative administration routes like sublingual delivery. nih.gov This method demonstrated good linearity and precision. nih.gov

A GC-MS method has also been successfully used to quantify perphenazine in the urine of Eurasian otters, showcasing the technique's applicability in wildlife toxicology. cgrb.org The method involves solid-phase extraction and derivatization to form trimethylsilyl (B98337) (TMS) derivatives for analysis. cgrb.org

Table 4: Performance of GC-MS Method for Perphenazine in Rabbit Plasma

| Parameter | Result | Reference |

|---|---|---|

| Linearity (r²) | >0.99 | nih.gov |

| Linear Range | 2-64 ng/ml | nih.gov |

| Lower Limit of Quantification | 2 ng/ml | nih.gov |

| Accuracy | 100±4% | nih.gov |

| Within-day Precision (% R.S.D.) | <6.8% | nih.gov |

| Between-day Precision (% R.S.D.) | <14% | nih.gov |

| Recovery | >83% | nih.gov |

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of drugs and their metabolites in biological matrices. ijsr.net It is used to analyze plasma/serum extracts for perphenazine and other antipsychotic drugs. nih.gov The use of a deuterated internal standard ensures accurate quantification and compensates for matrix effects. nih.gov Positive ion electrospray ionization and selected reaction monitoring (SRM) provide the specificity needed for reliable identification and quantification. nih.gov

A multi-analyte LC-MS/MS method has been developed for the quantification of 38 antipsychotics and their metabolites, including perphenazine, in plasma. uantwerpen.be This method is crucial for therapeutic drug monitoring and toxicology screening. ijsr.netuantwerpen.be

Table 5: UPLC-MS/MS Method for Antipsychotic Drug Analysis

| Parameter | Details | Reference |

|---|---|---|

| Analytes | Haloperidol, fluphenazine (B1673473), perphenazine, thiothixene | nih.govnih.gov |

| Matrix | Serum, Plasma | nih.govnih.gov |

| Ionization | Positive ion electrospray | nih.gov |

| Detection | Multiple Reaction Monitoring (MRM) | nih.govoup.com |

| Internal Standard | Deuterated analog of imipramine (B1671792) | nih.gov |

| Analytical Measurement Range (Perphenazine) | 0.2 to 12.0 ng/mL | nih.gov |

Solid-State Characterization Techniques

The solid-state properties of a drug substance can significantly impact its stability, solubility, and bioavailability.

Powder X-Ray Diffraction (P-XRD)

Powder X-Ray Diffraction (P-XRD) is a fundamental technique for characterizing the crystalline state of a drug. americanpharmaceuticalreview.com It provides a unique "fingerprint" for each crystalline form. americanpharmaceuticalreview.com P-XRD analysis of unprocessed perphenazine confirms its crystalline nature. researchgate.net Studies have shown that processes like micronization can induce changes in the diffraction peak intensities and increase the background intensity, indicating a potential reduction in crystallinity or changes in particle size and morphology. researchgate.net When perphenazine is complexed with substances like β-cyclodextrin and spray-dried, the resulting product can be completely amorphous, as evidenced by the absence of characteristic diffraction peaks. researchgate.net P-XRD is also used to characterize novel crystalline forms of perphenazine derivatives, such as perphenazine 4-aminobutyrate trimesylate, by identifying their unique diffraction patterns. google.com

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to study the thermal properties of materials. nih.gov It measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.gov

In the context of perphenazine research, DSC is instrumental in characterizing the solid-state properties of the compound and its formulations. For instance, DSC studies have been conducted on perphenazine as a free base, revealing a melting point of 96.8 °C. ub.edu This technique has also been employed to investigate different crystalline forms of perphenazine salts. One study identified two crystalline forms of perphenazine 4-aminobutyrate trimesylate, designated as Form A and Form B, with endothermic peaks at approximately 150°C and 209°C, respectively. google.com

Furthermore, DSC has been utilized in the characterization of perphenazine-loaded solid lipid nanoparticles (SLNs). nih.gov The analysis of these nanoparticles revealed the amorphous state of the encapsulated perphenazine, which is a critical factor in determining the drug's release profile. nih.gov Similarly, new compounds of perphenazine with fumaric acid were characterized using DSC to understand their physicochemical properties aimed at improving drug solubility. researchgate.net

Table 1: DSC Data for Perphenazine and its Formulations

| Sample | Endothermic Peak (°C) | Observation | Reference |

| Perphenazine (free base) | 96.8 | Melting point. | ub.edu |

| Perphenazine 4-aminobutyrate trimesylate (Form A) | ~150 | Crystalline form characterization. | google.com |

| Perphenazine 4-aminobutyrate trimesylate (Form B) | ≥209 | Crystalline form characterization. | google.com |

| Perphenazine-loaded SLNs | - | Revealed the amorphous state of the drug. | nih.gov |

Scanning Electron Microscopy (SEM) and Energy Dispersive X-Ray Spectrometry (EDS)

Scanning Electron Microscopy (SEM) is a powerful technique that uses a focused beam of electrons to produce high-resolution images of a sample's surface topography. nanoscience.com When combined with Energy Dispersive X-Ray Spectrometry (EDS), it allows for the elemental analysis of the sample. thermofisher.com EDS detects the characteristic X-rays emitted from the sample when irradiated by the electron beam, providing qualitative and quantitative information about its elemental composition. thermofisher.com

In perphenazine research, SEM and EDS are invaluable for visualizing the morphology and confirming the elemental composition of various formulations and modified surfaces. For example, in the development of new perphenazine-fumaric acid salts, SEM coupled with EDS was used to investigate the formation of the new solid phase. researchgate.net Similarly, the surface morphology of a carbon nanocomposite electrode used for the electrochemical detection of perphenazine was characterized by SEM. brieflands.com The images revealed a uniform surface morphology for electrodes containing ionic liquid, which is believed to contribute to their enhanced performance. brieflands.com

EDS analysis is particularly useful for confirming the presence of specific elements in modified electrodes or nanocomposites. acs.org For instance, in the development of sensors for other pharmaceutical compounds, EDS has been used to confirm the elemental composition of nanocomposites used as electrode modifiers. acs.orgmdpi.com This confirms the successful synthesis and incorporation of various materials intended to enhance the sensor's performance. The non-destructive nature of the technique allows for further analysis of the sample after the EDS measurement. thermofisher.com

Electrochemical Methods for Detection and Study

Electrochemical methods offer sensitive and selective approaches for the detection and study of electroactive compounds like perphenazine. These techniques are based on measuring the electrical signals generated during redox reactions at an electrode surface.

The performance of electrochemical sensors can be significantly enhanced by modifying the electrode surface. Various materials have been explored to improve the sensitivity and selectivity of perphenazine detection.

A gold electrode modified with a decanethiol (DEC) self-assembled monolayer (SAM) has been developed for the determination of perphenazine. nih.gov This modification allows for the selective accumulation of perphenazine on the electrode surface, leading to enhanced sensitivity. nih.gov The study found that in the presence of perphenazine, the structure of the SAM changed slightly with the appearance of more needle holes. nih.gov

Manganese oxide (Mn3O4) nanoparticles have also been utilized to create a highly sensitive electrochemical sensor for perphenazine. researchgate.net These nanoparticles, synthesized via a simple co-precipitation method, were used to modify a glassy carbon electrode (GCE). researchgate.net The Mn3O4/GCE exhibited excellent electrocatalytic activity towards the oxidation of perphenazine, resulting in a significant enhancement of the oxidation peak current compared to a bare electrode. researchgate.net

Carbon nanocomposite electrodes, fabricated using multi-walled carbon nanotubes (MWCNTs) and an ionic liquid, have also been employed for the electrocatalytic oxidation of perphenazine. brieflands.comresearchgate.net These electrodes demonstrate a sensitive voltammetric response to perphenazine, making them suitable for its quantification at sub-micromolar levels. researchgate.net Other carbonaceous materials like graphene oxide (GO) have been used to modify glassy carbon electrodes for perphenazine detection. researchgate.netrsc.org

Table 2: Performance of Modified Electrodes for Perphenazine Detection

| Electrode Modification | Analytical Technique | Linear Range | Detection Limit | Reference |

| Gold Electrode with Decanethiol SAM | Anodic Stripping Voltammetry | 6x10⁻⁹–5x10⁻⁷ M and 5x10⁻⁷–5x10⁻⁶ M | Not specified | nih.gov |

| Mn3O4 Nanoparticles/GCE | Differential Pulse Voltammetry | 5–20 μM | 2.36 μM | researchgate.net |

| Carbon Nanocomposite Ionic Liquid Electrode | Adsorptive Stripping Voltammetry | Not specified | 0.023 μmol L⁻¹ | researchgate.netmdpi.com |

| Graphene Oxide Nanosheet/GCE | Amperometry | 0.8–8.0 mmol L⁻¹ | 46.6 μmol L⁻¹ | rsc.org |

| Graphene Oxide Nanosheet/GCE | Differential Pulse Voltammetry | 0.7–7.0 mmol L⁻¹ | 38.4 μmol L⁻¹ | rsc.org |

Chemometric Approaches for Multivariate Analysis

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. These approaches are particularly useful for analyzing complex mixtures where the spectral signals of different components overlap.

The double-divisor spectra derivative method is a spectrophotometric technique used for the simultaneous determination of components in a ternary mixture without the need for prior separation. researchgate.net This method is based on using the first derivative of the ratio spectrum, which is obtained by dividing the absorption spectrum of the ternary mixture by a standard spectrum of two of the three analytes. researchgate.netnih.gov The concentration of each component is then determined from its respective calibration graph. researchgate.net

This method has been successfully applied to the simultaneous determination of perphenazine in combination with amitriptyline (B1667244) hydrochloride and/or imipramine hydrochloride. researchgate.net The linear determination range for perphenazine using this method was found to be 3.65-18.24 µg/mL. researchgate.net

Partial Least Squares (PLS) is a multivariate calibration method that is well-suited for handling large and complex datasets with numerous variables, which is often the case in pharmaceutical analysis. orangedatamining.com It is effective in managing multicollinearity, where variables are highly correlated. orangedatamining.com

In the analysis of perphenazine mixtures, the PLS method has been used in conjunction with a wavelet compression-orthogonal signal correction (W-OSC) filter. researchgate.net Orthogonal Signal Correction (OSC) is a pre-processing technique that removes information from the data that is not related to the target variables, thereby improving the predictive ability of the subsequent PLS model. researchgate.netnih.gov The wavelet transform is used for data compression and noise reduction. nih.gov This combined approach has been compared with the double-divisor spectra derivative method for the analysis of perphenazine in ternary mixtures, and the results were found to be statistically comparable. researchgate.net

Table 3: Chemometric Methods for Perphenazine Analysis

| Method | Principle | Application | Linear Range for Perphenazine | Reference |

| Double-Divisor Spectra Derivative | First derivative of the ratio spectrum | Simultaneous determination of perphenazine with amitriptyline and/or imipramine | 3.65-18.24 µg/mL | researchgate.net |

| PLS with W-OSC | Multivariate calibration with signal pre-processing | Simultaneous determination of perphenazine with amitriptyline and/or imipramine | Not specified | researchgate.net |

Molecular and Cellular Pharmacodynamics of Perphenazine Maleate and Its Metabolites

Receptor Binding and Ligand Affinity Profiling

Perphenazine (B1679617) and its metabolites exhibit a broad receptor binding profile, contributing to both its antipsychotic efficacy and its side effect profile.

Perphenazine is a potent antagonist of both D1 and D2 dopamine (B1211576) receptors. drugbank.com It is considered a high-potency typical antipsychotic, approximately ten times more potent than chlorpromazine (B137089) at the D2 receptor. ebi.ac.uk The primary mechanism of its antipsychotic action is attributed to the blockade of D2 receptors in the mesolimbic pathway of the brain. patsnap.com This antagonism helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions, by reducing dopaminergic hyperactivity. patsnap.com

The binding affinities (Ki) of perphenazine for dopamine receptor subtypes are as follows:

D2: 0.56 nM medchemexpress.com

D2L: 3.4 nM chemsrc.com

D3: 0.43 nM medchemexpress.com

The active metabolite, 7-hydroxyperphenazine (B3061111), retains about 70% of the activity of the parent compound. ncats.io In contrast, another metabolite, N-dealkylperphenazine (DAPZ), demonstrates a lower affinity for D2 receptors compared to perphenazine. nih.gov Studies on rat brain tissue have shown that ring-hydroxylated and N-demethylated metabolites of perphenazine retain significant potency for D2 receptor binding, ranging from 20% to 70% of the parent drug's affinity. nih.gov

Table 1: Dopamine Receptor Binding Affinities of Perphenazine

| Receptor Subtype | Binding Affinity (Ki) | Reference |

|---|---|---|

| D2 | 0.56 nM | medchemexpress.com |

| D2L | 3.4 nM | chemsrc.com |

| D3 | 0.43 nM | medchemexpress.com |

Perphenazine also acts as an antagonist at serotonin (B10506) 5-HT2A receptors. patsnap.com This action is thought to contribute to its antipsychotic effects and may help to mitigate some of the extrapyramidal side effects associated with potent D2 receptor blockade. patsnap.comresearchgate.net The affinity of perphenazine for the 5-HT2A receptor is significant, with a reported Ki value of 6 nM. medchemexpress.com

Table 2: Serotonin Receptor Binding Affinity of Perphenazine

| Receptor Subtype | Binding Affinity (Ki) | Reference |

|---|---|---|

| 5-HT2A | 6 nM | medchemexpress.com |

Perphenazine is a potent antagonist of the histamine (B1213489) H1 receptor, with a Ki value of 8 nM. chemsrc.com This high affinity for H1 receptors is responsible for the sedative effects often observed with perphenazine treatment. patsnap.com The 7-hydroxy metabolites of perphenazine retain about 75% of the parent drug's potency in binding to H1 receptors. nih.gov

Table 3: Histamine Receptor Binding Affinity of Perphenazine

| Receptor Subtype | Binding Affinity (Ki) | Reference |

|---|---|---|

| H1 | 8 nM | chemsrc.com |

Perphenazine also demonstrates antagonist activity at cholinergic M1 and alpha-1 adrenergic receptors. ncats.ioselleckchem.com Blockade of these receptors can lead to anticholinergic side effects and orthostatic hypotension, respectively. The binding affinity of perphenazine for the alpha-1a adrenergic receptor has a reported Ki of 10.0 nM. chemsrc.comncats.io In comparison to other phenothiazines like chlorpromazine and levomepromazine, perphenazine and its metabolites have a 5 to 30 times lower binding affinity for muscarinic cholinergic receptors. nih.gov

Table 4: Cholinergic and Adrenergic Receptor Binding Affinities of Perphenazine

| Receptor Subtype | Binding Affinity (Ki/Kd) | Reference |

|---|---|---|

| Muscarinic M1 | 1.5 µM (Kd) | ncats.io |

| Alpha-1a Adrenergic | 10.0 nM (Ki) | chemsrc.comncats.io |

While perphenazine itself is not a direct GABAA receptor agonist, a novel derivative, BL-1020 (a gamma-aminobutyric acid ester of perphenazine), has been developed to possess agonist activity at GABAA receptors in addition to its dopamine and serotonin receptor antagonism. nih.gov This derivative is designed to release both GABA and perphenazine upon hydrolysis within the central nervous system. sponser.co.il Preclinical studies have shown that BL-1020 exhibits agonist activity at the GABAA receptor with a Ki of 3.74 µM. sponser.co.il This dual mechanism of action is being investigated for its potential to provide antipsychotic efficacy with a reduced risk of extrapyramidal side effects. nih.gov

Cholinergic M1 and Alpha 1 Adrenergic Receptor Interactions

Intracellular Signaling Pathway Modulation

The binding of perphenazine to its target receptors initiates a cascade of intracellular signaling events. As a D2 receptor antagonist, perphenazine inhibits the adenylyl cyclase pathway, leading to a decrease in cyclic AMP (cAMP) production. genome.jp

Recent research has also highlighted the impact of perphenazine on other critical signaling pathways, particularly in the context of cancer research. Phenothiazines, including perphenazine, can disrupt key cancer signaling pathways such as the PI3K/Akt/mTOR and MAPK/ERK1/2 pathways, which are involved in cell proliferation, apoptosis, and autophagy. brieflands.com For instance, in glioblastoma cells, perphenazine treatment has been shown to increase the levels of the tumor suppressor PTEN, which in turn inhibits the oncogenic PI3K-Akt signaling pathway. nih.gov This effect appears to be cancer cell-specific. nih.gov Furthermore, perphenazine can disrupt lysosomal function, leading to the intracellular accumulation of receptors like the transferrin receptor (TfR) and the epidermal growth factor receptor (EGFR). nih.gov

Impact on Dopamine-Mediated Effects

Perphenazine maleate (B1232345), a piperazinyl phenothiazine (B1677639), functions primarily as a potent antagonist of dopamine receptors, particularly the D2 subtype. selleckchem.compatsnap.comdrugbank.com Its therapeutic and antipsychotic properties are largely attributed to the blockade of postsynaptic D2 receptors in the central nervous system, which in turn inhibits dopamine-mediated effects. taylorandfrancis.comwebmd.com This action helps to reduce the excessive dopaminergic neurotransmission that is thought to underlie psychotic symptoms. patsnap.com The affinity of perphenazine for dopamine receptors is significant, with Ki values of 0.56 nM for D2 and 0.43 nM for D3 receptors. medchemexpress.com

The inhibitory action of perphenazine extends to other neurotransmitter systems, including serotonin 5-HT2, histamine H1, and alpha-1 adrenergic receptors. patsnap.compatsnap.com This multi-receptor engagement contributes to its therapeutic effects and also to its side effect profile. patsnap.com The blockade of these various receptors modulates neural pathways involved in the symptoms of psychosis. patsnap.com

Effects on Adenylate Cyclase Activity

Perphenazine has been shown to be a potent inhibitor of dopamine-stimulated adenylate cyclase activity in various mammalian brain regions, including the olfactory tubercle, nucleus accumbens, and caudate nucleus. nih.gov This inhibition is competitive with respect to dopamine. nih.gov The blockade of dopamine's ability to activate adenylate cyclase is considered a potential mechanism contributing to both the therapeutic and extrapyramidal side effects of antipsychotic agents like perphenazine. nih.gov The inhibition of adenylate cyclase activity by perphenazine is a key downstream effect of its dopamine receptor antagonism. drugbank.com

Involvement in MAPK/RAF Signaling Cascade

Perphenazine has been shown to have an impact on the RAF/MAP kinase cascade. probes-drugs.org The Ras/mitogen-activated protein kinase (MAPK) pathway is crucial for cell signaling, proliferation, and apoptosis. drugbank.com Some kinase inhibitors function by blocking this pathway. drugbank.com Perphenazine's involvement with this cascade suggests a role in modulating fundamental cellular processes. probes-drugs.org Research indicates that dopamine receptor inhibitors can inhibit the extracellular signal-related kinase signaling pathway, which is a component of the MAPK cascade. nih.gov

Cellular Effects and Mechanistic Investigations (Non-Clinical)

Cell Viability and Proliferation Studies (e.g., Glioblastoma, Melanocytes)

Perphenazine has demonstrated significant effects on the viability and proliferation of various cell types, notably in cancer cell lines such as glioblastoma and in normal human melanocytes.

In human glioblastoma U-87 MG cells, perphenazine induces a concentration-dependent loss in cell viability. researchgate.net Studies have reported EC50 values of approximately 0.97 to 0.98 µM for perphenazine in this cell line. researchgate.netsum.edu.pl At concentrations of 0.5 µM and 1.0 µM, perphenazine reduced U-87 MG cell viability by 32% and 54.5%, respectively, after a 24-hour incubation period. researchgate.net It's noteworthy that these concentrations are within the range of toxic levels observed in human plasma. researchgate.net Interestingly, a 24-hour incubation with perphenazine did not significantly reduce the viability of normal human astrocytes, suggesting a degree of selectivity for cancer cells. sum.edu.pl In patient-derived human glioblastoma tumorspheres, the combination of perphenazine and temozolomide (B1682018) showed superior effects on reducing cell viability compared to either treatment alone. nih.gov

In normal human melanocytes, perphenazine also causes a concentration-dependent loss of cell viability. ppm.edu.plresearchgate.net After a 24-hour incubation, a loss of cell viability ranging from 19.1% to 98.5% was observed with perphenazine concentrations from 0.1 µM to 10 µM. ppm.edu.plresearchgate.net The EC50 value for perphenazine in this cell line was calculated to be 2.76 µM. selleckchem.comppm.edu.pl Concentrations in the range of 0.0001 to 0.01 µM did not have a significant effect on melanocyte viability. selleckchem.comppm.edu.pl

Table 1: Effect of Perphenazine on Cell Viability

| Cell Type | Concentration | Effect on Viability | Reference |

|---|---|---|---|

| Human Glioblastoma U-87 MG | 0.98 µM (EC50) | 50% reduction | researchgate.net |

| Human Glioblastoma U-87 MG | 0.5 µM | 32% reduction | researchgate.net |

| Human Glioblastoma U-87 MG | 1.0 µM | 54.5% reduction | researchgate.net |

| Normal Human Astrocytes | Not specified | No significant reduction at 24h | sum.edu.pl |

| Normal Human Melanocytes | 2.76 µM (EC50) | 50% reduction | selleckchem.comppm.edu.pl |

| Normal Human Melanocytes | 0.1 µM - 10 µM | 19.1% - 98.5% reduction | ppm.edu.plresearchgate.net |

Induction of Cell Death Mechanisms (e.g., Caspase-3 Activation, Mitochondrial Damage)

Perphenazine has been found to induce cell death through mechanisms involving the activation of caspases and damage to mitochondria. In the human dopaminergic cell line SH-SY5Y, perphenazine induces mitochondrial damage, which is evidenced by mitochondrial fragmentation, activation of Bax, release of cytochrome c, and a decrease in cellular ATP levels. koreascience.kr This mitochondrial damage is an early event in the process of perphenazine-induced cell death. koreascience.kr

Furthermore, perphenazine treatment leads to the activation of caspase-3, a key executioner caspase in the apoptotic pathway. selleckchem.comkoreascience.kr The induction of apoptotic nuclei has also been observed following treatment with the drug. koreascience.kr Interestingly, while caspase-3 is activated, a pan-caspase inhibitor did not completely suppress the cell death induced by perphenazine, suggesting that the initiated apoptosis might shift to necrosis if caspases are inhibited. selleckchem.comkoreascience.kr The cell death induced by perphenazine is partially suppressed by antioxidants. selleckchem.com

Table 2: Mechanistic Findings of Perphenazine-Induced Cell Death

| Mechanism | Observation | Cell Line | Reference |

|---|---|---|---|

| Mitochondrial Damage | Fragmentation, Bax activation, cytochrome c release, decreased ATP | SH-SY5Y | koreascience.kr |

| Caspase-3 Activation | Increased activation | SH-SY5Y | selleckchem.comkoreascience.kr |

| Apoptosis | Induction of apoptotic nuclei | SH-SY5Y | koreascience.kr |

Modulation of Oxidative Stress Markers in Cellular Models

Perphenazine has been shown to modulate markers of oxidative stress in cellular models. In normal human melanocytes, higher concentrations of perphenazine caused a depletion of the cells' antioxidant status, indicating the induction of oxidative stress. ppm.edu.plnih.gov This was determined by measuring the level of hydrogen peroxide and the activities of antioxidant enzymes such as superoxide (B77818) dismutase, catalase, and glutathione (B108866) peroxidase. ppm.edu.plnih.gov The induction of oxidative stress in pigmented cells exposed to perphenazine in vitro suggests a potential mechanism for some of its undesirable side effects in vivo. ppm.edu.pl

Studies comparing patients treated with perphenazine, risperidone, and clozapine (B1669256) found that patients treated with clozapine had higher serum levels of glutathione (GSH) and superoxide dismutase (SOD) and significantly lower levels of malondialdehyde (MDA) compared to those treated with perphenazine. nih.gov This suggests that perphenazine may contribute to a less favorable oxidative stress profile compared to some other antipsychotics. The cell death induced by perphenazine in SH-SY5Y cells was partially suppressed by an antioxidant, further supporting the role of oxidative stress in its cytotoxic effects. koreascience.kr

Impact on Tyrosinase Activity and Melanin (B1238610) Content in Melanocytes

Perphenazine has been shown to influence melanogenesis in normal human melanocytes by affecting key components of the melanin production pathway. ppm.edu.pl Research indicates that perphenazine can suppress the process of melanogenesis, primarily through its inhibitory effect on tyrosinase, the rate-limiting enzyme in melanin synthesis. ppm.edu.plnih.gov

The mechanism appears to be linked to the microphthalmia-associated transcription factor (MITF), a key regulator of melanocyte development and pigment production. researchgate.netresearchgate.net While the control samples had MITF content of 0.26 ± 0.02 ng/mg protein, the content in perphenazine-treated melanocytes ranged from 0.20 to 0.29 ng/mg protein. ppm.edu.pl The observed changes in the melanization process in pigmented cells exposed to perphenazine suggest a potential role of melanin and melanocytes in the mechanisms of certain side effects associated with the drug in vivo. ppm.edu.plresearchgate.net

Table 1: Effect of Perphenazine on Melanogenesis in Melanocytes

| Concentration (µM) | Change in Melanin Content | Impact on Tyrosinase Activity | Reference |

|---|---|---|---|

| 0.0001 - 0.1 | No significant impact | No significant impact | ppm.edu.pl |

| 1.0 | 10.6% decrease | Decreased | ppm.edu.plresearchgate.net |

| 3.0 | 12.1% decrease | Decreased | ppm.edu.plresearchgate.net |

Interaction with P-glycoprotein and Multidrug Resistance Reversal in Cell Lines

Perphenazine has demonstrated the ability to reverse multidrug resistance (MDR) in cancer cells by interacting with P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter. nih.goviiarjournals.orgresearchgate.net P-glycoprotein functions as an efflux pump, actively removing a wide range of cytotoxic drugs from cancer cells, thereby reducing their efficacy and leading to MDR. medsafe.govt.nz

Studies on resistant mouse lymphoma (L5178) and human colon adenocarcinoma (COLO 320) cell lines, which overexpress the MDR1 gene, have shown that perphenazine is an effective inhibitor of P-gp's transport activity. nih.goviiarjournals.orgresearchgate.net The effectiveness of perphenazine is evaluated by measuring its ability to inhibit the efflux of fluorescent substrates like rhodamine 123 from these cancer cells. nih.goviiarjournals.org Perphenazine proved to be one of the effective phenothiazine derivatives in inhibiting this efflux, thereby increasing the intracellular accumulation of the substrate. nih.govresearchgate.net

In the multidrug-resistant mouse T-cell lymphoma cell line, the effect of perphenazine on rhodamine accumulation was dose-dependent and more potent than that of verapamil, a well-known MDR modulator. iiarjournals.org This activity suggests that perphenazine directly interacts with P-glycoprotein, inhibiting its function and restoring the sensitivity of resistant cells to chemotherapeutic agents. nih.govnih.gov The chemical structure of phenothiazines is considered crucial for these drug-cell membrane interactions that lead to the reversal of MDR. nih.govresearchgate.net

Table 2: Perphenazine's Role in Reversing P-glycoprotein Mediated Multidrug Resistance

| Cell Line | Mechanism of Action | Observed Effect | Reference |

|---|---|---|---|

| Resistant Mouse Lymphoma (L5178) | Inhibition of P-glycoprotein transport activity | Effective inhibitor of rhodamine 123 efflux; dose-dependent effect | nih.goviiarjournals.org |

| MDR/COLO 320 | Inhibition of P-glycoprotein transport activity | Effective inhibitor of rhodamine 123 efflux | nih.goviiarjournals.orgresearchgate.net |

Inhibition of Long-Chain Fatty Acid Uptake in Cancer Cell Lines

Perphenazine has been identified as an inhibitor of long-chain fatty acid (LCFA) uptake in various cell lines, including cancer cells. researchgate.netunl.edu This inhibition is primarily achieved through its interaction with Fatty Acid Transport Proteins (FATPs), particularly FATP2. researchgate.netmdpi.com A high-throughput screening of compounds using yeast cells expressing human FATP2 identified perphenazine, a tricyclic, phenothiazine-derived drug, as a potential inhibitor of FATP2-mediated fatty acid uptake. unl.edu

In Caco-2 cells, a human colon adenocarcinoma cell line, perphenazine at a concentration of 80 µM was shown to block the incorporation of the fluorescent fatty acid analog C1-BODIPY-C12. researchgate.netunl.edu Further studies demonstrated that perphenazine can reduce LCFA uptake in 4T1 tumors, a highly metastatic triple-negative breast cancer cell line. researchgate.net The inhibition of LCFA uptake is a significant finding, as cancer cells often exhibit altered lipid metabolism, including an increased reliance on fatty acids for energy and biomass production. nih.gov By blocking FATPs, perphenazine can disrupt this crucial nutrient supply chain. researchgate.net The inhibitory action is specific to long-chain fatty acids, with no significant effect on the transport of medium-chain fatty acids, which are transported by diffusion. researchgate.net

Potential Antiviral Mechanisms (e.g., SARS-CoV-2 Spike Protein Targeting)

Recent research has highlighted the potential antiviral properties of phenothiazines, including perphenazine, particularly against SARS-CoV-2. nih.gov Studies have shown that perphenazine exhibits potent inhibitory activity against various SARS-CoV-2 variants. nih.gov The primary mechanism of this antiviral action appears to be the inhibition of viral entry into host cells at an early stage. nih.govresearchgate.net

It is proposed that perphenazine directly targets the Spike (S) protein of SARS-CoV-2. nih.gov This interaction may prevent the proteolytic cleavage of the S protein, a critical step required for the virus to fuse with the host cell membrane and release its genetic material. nih.gov In screening experiments using a library of FDA-approved drugs, perphenazine demonstrated significant inhibitory activity against SARS-CoV-2 pseudovirus (PsV) infection, with an IC50 value of 1.159 μM against SARS-CoV PsV. nih.gov This suggests that by interfering with the S protein function, perphenazine can effectively block viral infection. nih.govresearchgate.net Other related phenothiazine compounds have also shown similar antiviral activities against coronaviruses. nih.gov

Anti-inflammatory Responses in Cellular Models

Perphenazine exhibits significant anti-inflammatory properties by modulating various components of the inflammatory cascade in cellular and animal models. medchemexpress.comnih.govnih.gov As a dopamine receptor antagonist, its effects extend to the immune system, where dopamine receptors are known to play a regulatory role. nih.gov

In mouse models of Th2-type allergic dermatitis induced by agents like 12-o-tetradecanoylphorbol-13-acetate (TPA) and oxazolone (B7731731) (OXA), perphenazine treatment attenuated ear swelling and epidermal thickness. nih.govnih.gov A key aspect of its anti-inflammatory action is the inhibition of mast cell infiltration into the lesion area. nih.govnih.gov Mast cells are critical players in allergic and inflammatory responses, releasing mediators like histamine. nih.gov

Furthermore, in mice co-treated with perphenazine and oxazolone, there was a notable decrease in the serum levels of IgE, histamine, and pro-inflammatory cytokines such as IL-4 and IL-13. nih.gov This suggests that perphenazine can suppress the humoral and cellular immune responses characteristic of type 2 inflammation. nih.gov The anti-inflammatory effects of perphenazine may be linked to its ability to inhibit mast cell granulation and subsequent histamine release. nih.gov

Table 3: Summary of Perphenazine's Anti-inflammatory Effects in a Mouse Dermatitis Model

| Inflammatory Marker | Effect of Perphenazine Treatment | Reference |

|---|---|---|

| Ear Swelling | Attenuated | nih.govnih.gov |

| Mast Cell Infiltration | Inhibited | nih.govnih.gov |

| Serum IgE Levels | Decreased | nih.gov |

| Serum Histamine Levels | Decreased | nih.gov |

| Cytokine Levels (IL-4, IL-13) | Decreased | nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| Perphenazine |

| Perphenazine maleate |

| Rhodamine 123 |

| Verapamil |

| C1-BODIPY-C12 |

| 12-o-tetradecanoylphorbol-13-acetate (TPA) |

| Oxazolone (OXA) |

| Histamine |

| Interleukin-4 (IL-4) |

| Interleukin-13 (IL-13) |

| L-DOPA |

Preclinical Pharmacokinetics and Metabolism Research

Absorption and Distribution Studies in Preclinical Models

Oral Absorption Characteristics

Perphenazine (B1679617) is a lipophilic compound belonging to the phenothiazine (B1677639) class. nih.gov Its high lipophilicity, however, contributes to poor dissolution in the intestinal lumen, a key site for absorption, which in turn leads to low bioavailability after oral administration. taylorandfrancis.com Studies have shown that perphenazine has an oral bioavailability of approximately 40%. drugbank.comwikipedia.org Following oral administration of perphenazine tablets, mean peak plasma concentrations are typically observed between 1 to 3 hours. fda.govpharmacompass.com

The compound undergoes extensive first-pass metabolism in the liver, which further reduces its systemic availability. taylorandfrancis.comnih.gov This significant hepatic metabolism means that a substantial portion of the orally administered drug is metabolized before it can reach systemic circulation. taylorandfrancis.comnih.gov Research has indicated that after a single oral dose, there is a notable "first-pass effect," characterized by low systemic availability and a high ratio of its sulfoxide (B87167) metabolite to the parent drug. nih.gov

Brain Distribution Studies (e.g., using nanoparticles)

Due to its therapeutic application in treating schizophrenia, the ability of perphenazine to cross the blood-brain barrier and distribute into the brain is of critical importance. taylorandfrancis.comnih.gov Preclinical studies have explored the use of novel drug delivery systems, such as solid lipid nanoparticles (SLNs), to enhance the brain distribution of perphenazine. nih.govresearchgate.net

In one study involving male Wistar rats, the administration of perphenazine-loaded solid lipid nanoparticles (PPZ-SLN) via a single oral dose resulted in a significant increase in brain distribution compared to a standard perphenazine suspension. nih.govresearchgate.net The research found that the brain distribution of PPZ-SLN was increased by as much as 16-fold. nih.govresearchgate.net Furthermore, the mean residence time (MRT) and half-life (t1/2) of perphenazine in the brain were significantly increased with the nanoparticle formulation. nih.gov These findings suggest that SLNs are a promising delivery system for improving the brain delivery of perphenazine. nih.govresearchgate.net The use of nanocarriers like SLNs can enhance bioavailability and facilitate drug delivery to the brain. nih.gov

Metabolic Pathways and metabolite Identification in Research Models

Perphenazine is extensively metabolized in the liver through several key pathways, including sulfoxidation, hydroxylation, dealkylation, and glucuronidation. drugbank.comfda.govpharmacompass.com

Cytochrome P450 Isozyme Involvement (CYP2D6, CYP1A2, CYP3A4, CYP2C19)

The metabolism of perphenazine is primarily mediated by the cytochrome P450 (CYP) enzyme system. mdpi.com In vitro studies using human liver microsomes (HLM) have identified several CYP isoforms involved in its metabolism. nih.govnih.gov

CYP2D6 is a key enzyme in the metabolism of perphenazine. taylorandfrancis.com The pharmacokinetics of perphenazine are linked to the genetic polymorphism of CYP2D6, meaning individuals who are "poor metabolizers" will process the drug more slowly and have higher concentrations compared to "extensive metabolizers". fda.govfda.gov

N-Dealkylation Pathways and Metabolite Activity (N-dealkylperphenazine/DAPZ)

N-dealkylation is a major metabolic route for perphenazine, leading to the formation of N-dealkylperphenazine, also known as DAPZ. nih.govresearchgate.net This process involves the cleavage of an N-C bond, resulting in an amine and an aldehyde. nih.gov In the case of perphenazine, this primarily involves the loss of the hydroxyethyl (B10761427) group. nih.govresearchgate.net

The resulting metabolite, N-dealkylperphenazine (DAPZ), is found in significant concentrations in the body, often 1.5 to 2 times higher than the parent drug. researchgate.net While some drug metabolites are inactive, DAPZ exhibits some pharmacological activity. researchgate.net In vitro binding studies have shown that DAPZ has a higher affinity for serotonin-2A receptors than for dopamine-2 receptors, a profile that is comparable to some atypical antipsychotic agents. researchgate.netnih.gov However, its potency at these receptors is lower than that of the parent compound, perphenazine. researchgate.netnih.gov

Hydroxylation (e.g., 7-hydroxyperphenazine)

Ring hydroxylation at the 7th position is another significant metabolic pathway for perphenazine, producing the metabolite 7-hydroxyperphenazine (B3061111). taylorandfrancis.comnih.govresearchgate.net This metabolite has been shown to possess pharmacological activity. nih.gov

Receptor binding studies have indicated that 7-hydroxyperphenazine has approximately 70% of the antipsychotic activity of the parent compound, perphenazine. nih.gov In vivo studies have shown that the concentration of 7-hydroxyperphenazine is typically about half that of perphenazine. researchgate.netnih.gov Following oral administration, peak plasma concentrations of 7-hydroxyperphenazine are observed between 2 to 4 hours. fda.govfda.gov

Sulfoxidation and Glucuronidation Pathways

Perphenazine undergoes extensive metabolism in preclinical models, primarily in the liver, through several key pathways, including sulfoxidation and glucuronidation. rxlist.comnih.gov Sulfoxidation involves the oxidation of the sulfur atom in the phenothiazine ring, leading to the formation of perphenazine sulfoxide. nih.govpharmacompass.com This process is a significant route of biotransformation for phenothiazine derivatives.

Glucuronidation is another major conjugation pathway for perphenazine and its metabolites. rxlist.comnih.gov This reaction involves the transfer of a glucuronic acid moiety to the parent compound or its metabolites, a process catalyzed by UDP-glucuronosyltransferases. vdoc.pub This conjugation increases the water solubility of the compounds, facilitating their excretion. Direct glucuronidation of the primary alcohol group on the hydroxyethyl side chain of perphenazine has been identified as a metabolic pathway. nih.gov

In preclinical studies using rats, following oral administration, a significant portion of the administered dose is excreted in the urine as the sulfoxide and N-dealkylated sulfoxide metabolites. researchgate.net

Table 1: Key Metabolic Pathways of Perphenazine

| Metabolic Pathway | Key Enzyme Family | Resulting Metabolite Example | Significance |

|---|---|---|---|

| Sulfoxidation | Cytochrome P450 | Perphenazine Sulfoxide | Major biotransformation route |

| Glucuronidation | UDP-glucuronosyltransferases | Perphenazine-glucuronide | Increases water solubility for excretion |

Characterization of Metabolite Pharmacological Profiles

In vitro binding studies have revealed distinct receptor binding profiles for these metabolites compared to perphenazine. nih.gov Perphenazine and its active metabolite, 7-hydroxyperphenazine, exhibit a higher affinity for dopamine (B1211576) D2 receptors than for serotonin (B10506) 5-HT2A receptors. nih.govnih.gov In contrast, DAPZ shows a higher affinity for 5-HT2A receptors than for D2 receptors, a profile that is somewhat comparable to certain atypical antipsychotic agents. nih.gov Despite this, the in vivo effects of DAPZ may be limited by its lower potency at these receptors relative to perphenazine. nih.gov The sulfoxide metabolite is generally considered to be inactive. nih.gov

Studies in older patients receiving perphenazine showed that DAPZ concentrations were, on average, 1.5 to 2 times higher than those of the parent drug. nih.gov

Table 2: Pharmacological Profiles of Perphenazine Metabolites

| Metabolite | Receptor Affinity Profile | Relative In Vivo Concentration | Notes |

|---|---|---|---|

| Perphenazine (Parent Drug) | Higher affinity for D2 > 5-HT2A | - | The primary active compound. |

| 7-Hydroxyperphenazine | Higher affinity for D2 > 5-HT2A | Lower than perphenazine | Considered an active metabolite. nih.gov |

| N-dealkylperphenazine (DAPZ) | Higher affinity for 5-HT2A > D2 | 1.5-2x that of perphenazine | Possesses an "atypical" binding profile, but lower potency may limit its in vivo effects. nih.gov |

| Perphenazine Sulfoxide | Inactive | - | Considered a pharmacologically inactive metabolite. nih.gov |

Elimination and Excretion Mechanisms in Preclinical Studies

Preclinical investigations in animal models have elucidated the primary routes of elimination and excretion for perphenazine and its metabolites. Following administration, the drug and its biotransformation products are primarily eliminated from the body through both renal and fecal pathways. researchgate.net

In studies with rats, a notable portion of an orally administered dose was excreted in the urine within the first 12 hours, mainly as sulfoxide and N-dealkylated sulfoxide metabolites. researchgate.net Research in dogs demonstrated that after an oral dose, the majority of the drug was excreted in the feces (75-89%), with a smaller percentage found in the urine (2-4%). researchgate.net This suggests that biliary excretion into the feces is a major elimination route in this species. researchgate.net The lipophilic nature of neuroleptic drugs like perphenazine necessitates biotransformation into more hydrophilic (water-soluble) substances to facilitate their excretion and prevent prolonged accumulation in tissues. researchgate.net

Table 3: Excretion of Perphenazine in Preclinical Models

| Animal Model | Route of Administration | Urinary Excretion (% of dose) | Fecal Excretion (% of dose) | Timeframe | Primary Excreted Forms |

|---|---|---|---|---|---|

| Rat | Oral | 1.8 - 4% | Not specified | First 12 hours | Sulfoxide and N-dealkylated sulfoxide |

| Dog | Oral | 2 - 4% | 75 - 89% | Not specified | Not specified |

| Monkey | Oral | 12 - 19% | 56 - 69% | Not specified | Not specified |